molecular formula C17H19FN2O3 B2900100 N-(4-Cyanooxan-4-YL)-4-(3-fluorophenyl)-3-methyl-4-oxobutanamide CAS No. 1436252-26-4

N-(4-Cyanooxan-4-YL)-4-(3-fluorophenyl)-3-methyl-4-oxobutanamide

Cat. No. B2900100
CAS RN: 1436252-26-4
M. Wt: 318.348
InChI Key: VBVKCSLJISBUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyanooxan-4-YL)-4-(3-fluorophenyl)-3-methyl-4-oxobutanamide, commonly known as COFACTOR, is a synthetic compound that has gained significant attention in the field of drug discovery and development. COFACTOR is a small molecule that has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of COFACTOR is not fully understood, but it is believed to act by modulating the activity of enzymes involved in various cellular processes. COFACTOR has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation of gene expression. COFACTOR has also been shown to inhibit the activity of proteasomes, which are enzymes involved in protein degradation. Additionally, COFACTOR has been shown to activate the activity of sirtuins, which are enzymes involved in cellular metabolism and aging.
Biochemical and Physiological Effects:
COFACTOR has been shown to have various biochemical and physiological effects. In cancer research, COFACTOR has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in these processes. In Alzheimer's disease research, COFACTOR has been shown to reduce the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid. In Parkinson's disease research, COFACTOR has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the activity of sirtuins.

Advantages and Limitations for Lab Experiments

COFACTOR has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using COFACTOR in lab experiments. COFACTOR has low solubility in water, which can limit its bioavailability. Additionally, COFACTOR has been shown to have off-target effects on other enzymes, which can complicate its use in experiments.

Future Directions

There are several future directions for the research and development of COFACTOR. One direction is to optimize the synthesis method to obtain higher yields and purity. Another direction is to investigate the structure-activity relationship of COFACTOR to identify more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of COFACTOR and its potential as a therapeutic agent for various diseases.

Synthesis Methods

COFACTOR is synthesized by reacting 4-cyanooxan-4-yl)-3-methylbutanoyl chloride with 3-fluorobenzoyl chloride in the presence of a base. The reaction mixture is then purified by column chromatography to obtain the pure product. The synthesis of COFACTOR has been optimized to obtain high yields and purity.

Scientific Research Applications

COFACTOR has been extensively studied for its potential as a therapeutic agent for various diseases. In cancer research, COFACTOR has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, COFACTOR has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, COFACTOR has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-4-(3-fluorophenyl)-3-methyl-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-12(16(22)13-3-2-4-14(18)10-13)9-15(21)20-17(11-19)5-7-23-8-6-17/h2-4,10,12H,5-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVKCSLJISBUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1(CCOCC1)C#N)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.